molecular formula C8H7N3O2 B2857568 6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 2138159-60-9

6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No. B2857568
CAS RN: 2138159-60-9
M. Wt: 177.163
InChI Key: BLKLKWXCDOCGLP-UHFFFAOYSA-N
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Description

“6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde” is a chemical compound with the CAS Number: 2138159-60-9 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water . This procedure shows promising characteristics, such as readily available starting materials, the use of water as reaction media, simple and efficient one-pot operation, and avoiding the need for any hazardous or expensive catalysts .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . Mass spectrometry can provide information about the molecular weight and the molecular formula of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. It can participate in multi-component reactions (MCR) to expand molecular diversity . The design and development of new MCR reactions for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, have received considerable attention .


Physical And Chemical Properties Analysis

This compound is a pale yellow powder . It has a melting point of 298–300 °C . The compound is soluble in DMSO .

Scientific Research Applications

Antimicrobial Activity

The pyrrolopyrimidine scaffold is known for its antimicrobial properties. Compounds with this structure have been shown to be effective against a variety of microbial pathogens. The presence of the pyrrole and pyrazine rings contributes to the compound’s ability to interfere with the microbial cell processes, potentially leading to the development of new antimicrobial agents .

Anti-inflammatory Properties

This compound’s derivatives have demonstrated potential in treating inflammation. By modulating inflammatory pathways, these molecules could serve as a basis for the development of new anti-inflammatory drugs, which could be particularly beneficial for chronic inflammatory diseases .

Antiviral Applications

Derivatives of 6-methyl-4-oxo-pyrrolopyrimidine have shown promise as antiviral agents. Their activity against viruses like the Newcastle disease virus suggests they could be modified to enhance their efficacy and possibly lead to new antiviral therapeutics .

Antioxidant Effects

The antioxidant properties of pyrrolopyrimidine derivatives make them candidates for research into oxidative stress-related conditions. Their ability to neutralize free radicals could be harnessed to protect cells from oxidative damage .

Antitumor and Anticancer Potential

Research has indicated that pyrrolopyrimidine derivatives can exhibit antitumor activity. Their interaction with cancer cell lines suggests a potential role in cancer therapy, either as standalone treatments or in combination with other anticancer drugs .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The pyrrolopyrimidine structure has been associated with inhibitory effects on certain kinases, which could lead to the development of new therapeutic agents targeting these enzymes .

Neuroprotective and Anti-neuroinflammatory Agents

Novel triazole-pyrimidine hybrids, which include the pyrrolopyrimidine structure, have shown neuroprotective and anti-neuroinflammatory properties. These compounds could potentially be developed to treat neurodegenerative diseases and conditions involving neuroinflammation .

Anticoagulant Activity

Compounds with the pyrrolopyrimidine scaffold have also been found to possess anticoagulant activity. This opens up possibilities for their use in preventing and treating thrombotic disorders .

Future Directions

The development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds is still of great importance to synthetic and medical chemists . The design and development of new MCR reactions for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, have received considerable attention . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

6-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-5(2-12)6-7(11-4)8(13)10-3-9-6/h2-3,11H,1H3,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKLKWXCDOCGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=O)NC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

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